molecular formula C17H13N B1214996 1-Pyrenamine, N-methyl- CAS No. 22965-22-6

1-Pyrenamine, N-methyl-

Cat. No.: B1214996
CAS No.: 22965-22-6
M. Wt: 231.29 g/mol
InChI Key: UCISVZJFGFQPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrenamine, N-methyl-, also known as 1-Pyrenamine, N-methyl-, is a useful research compound. Its molecular formula is C17H13N and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pyrenamine, N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrenamine, N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22965-22-6

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

N-methylpyren-1-amine

InChI

InChI=1S/C17H13N/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18H,1H3

InChI Key

UCISVZJFGFQPKN-UHFFFAOYSA-N

SMILES

CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Canonical SMILES

CNC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Other CAS No.

22965-22-6

Synonyms

1-methylaminopyrene

Origin of Product

United States

Evolution of Pyrene Derivatives in Scientific Inquiry

Pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH), has long been a subject of scientific investigation due to its exceptional planar conjugated structure and stable electronic properties. optica.org Researchers have been drawn to pyrene and its derivatives for their applications in diverse fields such as organic chemistry, supramolecular sciences, and materials science. researchgate.net The inherent fluorescence of the pyrene core makes its derivatives particularly valuable as fluorescent probes and in the development of optoelectronic materials. optica.orgrsc.org

The functionalization of the pyrene scaffold has been a key area of research, with scientists developing various methods to modify the pyrene motif. researchgate.net These modifications aim to tune the electronic and photophysical properties of the resulting compounds. researchgate.net The introduction of different substituents onto the pyrene ring can lead to derivatives with tailored characteristics, suitable for specific applications. optica.org For instance, pyrene derivatives have been investigated for their potential use in semiconductor materials and as optical limiting materials. optica.orgresearchgate.net

Significance of N Methylation in Polycyclic Aromatic Hydrocarbon Amines

The introduction of a methyl group to the nitrogen atom of an amine, a process known as N-methylation, is a crucial chemical modification with significant implications in various scientific domains. researchgate.net In the context of polycyclic aromatic hydrocarbon (PAH) amines, N-methylation can profoundly alter the compound's physical and chemical properties.

N-methylated amines are vital bioactive compounds and find widespread use in the fine and bulk chemical industries, as well as in pharmaceuticals and agrochemicals. researchgate.net The process of N-methylation can influence a molecule's biological activity and metabolic stability. nih.gov For instance, N-methylation can affect how a molecule interacts with biological targets and can be a key factor in drug design. researchgate.netnih.gov

Scope and Research Directions for 1 Pyrenamine, N Methyl

Direct N-Methylation Strategies

Direct N-methylation of the amino group on the pyrene scaffold presents a straightforward approach to synthesizing N-methylated pyrenamines. This section explores the critical aspects of this strategy, including the choice of methylating agents, catalytic systems, and the influence of reaction conditions.

Methylating Agent Selection and Reaction Conditions

The selection of an appropriate methylating agent is paramount for the successful N-methylation of aromatic amines like 1-aminopyrene. A variety of reagents have been documented for this purpose, each with its own set of advantages and required reaction conditions. Commonly used methylating agents include methyl iodide, dimethyl sulfate (B86663), and dimethyl carbonate (DMC). google.comrsc.org While methyl iodide and dimethyl sulfate are effective, they are also known for their high toxicity. liv.ac.uk

Dimethyl carbonate has emerged as a more environmentally benign alternative. google.comrsc.org In one approach, aromatic amines react with trimethyl orthoformate in the presence of concentrated sulfuric acid, followed by acid hydrolysis to yield mono-methylated amines. tandfonline.com Another method involves the use of formic acid and triethylamine (B128534) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (130–160°C) for extended reaction times (10–24 hours) under an inert atmosphere. google.com This catalyst-free method has been shown to be effective for a wide range of substrates with high yields. google.com

More recently, carbon dioxide (CO2) has been investigated as a sustainable C1 source for N-methylation. rsc.orgrsc.org By adjusting the reaction solvent and temperature, selective N-formylation and N-methylation of amines can be achieved using sodium borohydride (B1222165) as a reductant in a catalyst-free system. rsc.org

Table 1: Comparison of Methylating Agents and Reaction Conditions

Methylating Agent Catalyst/Co-reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Trimethyl orthoformate Conc. H₂SO₄ - - - Moderate to Good tandfonline.com
Formic acid/Triethylamine None DMSO 130-160 10-24 High google.com
Dimethyl carbonate Y- and X-type zeolites Autoclave (batch) 120-150 - 72-93 (conversion) rsc.org
Dimethyl sulfoxide Formic acid DMSO 150 12 31 liv.ac.uk
Carbon Dioxide Sodium borohydride Tunable Tunable - Good to Excellent rsc.org
Methanol (B129727) Ruthenium complex Anhydrous MeOH 140 12 - nih.gov

Catalytic Approaches in N-Methylation of Aromatic Amines

Catalysis plays a crucial role in enhancing the efficiency and selectivity of N-methylation reactions. Both homogeneous and heterogeneous catalysts have been successfully employed.

Zeolites, specifically faujasite X- and Y-types, have proven effective in the selective mono-N-methylation of primary aromatic amines using dimethyl carbonate. rsc.org These solid acid catalysts operate under batch conditions at temperatures between 120–150 °C, achieving high selectivity (92–98%) for the mono-N-methyl derivative. rsc.org The proposed mechanism involves a synergistic effect between the reactivity of DMC and the dual acid-base properties of the zeolites. rsc.org

Transition metal catalysts, particularly those based on ruthenium, have also been extensively studied. A ruthenium complex, [(p-cymene)Ru(2,2'-bpyO)(H₂O)], serves as a general and efficient catalyst for the N-methylation of amines and sulfonamides using methanol as the methylating agent in the presence of a carbonate salt. organic-chemistry.org This method is noted for its tolerance of various sensitive functional groups. organic-chemistry.orgorganic-chemistry.org Another ruthenium catalyst, (DPEPhos)RuCl₂PPh₃, has been used for N-methylation with methanol under weakly basic conditions. nih.gov Iron catalysts have also been used to facilitate the direct transformation of aromatic nitro compounds into dimethylated amines using DMSO as the methylating agent. liv.ac.uk

Solvent Effects and Reaction Optimization

The choice of solvent can significantly impact the outcome of N-methylation reactions. Dimethyl sulfoxide (DMSO) has been identified not only as a suitable solvent but also as a methylating reagent itself under certain conditions. google.comliv.ac.uk In the presence of formic acid, DMSO can methylate a broad range of amines. liv.ac.uk The reaction of p-anisidine (B42471) with formic acid in DMSO at 150°C yielded N,N-dimethyl-p-anisidine, demonstrating the dual role of DMSO. liv.ac.uk

Solvent polarity has been shown to affect the energy profile of methyl transfer reactions. In the reaction of amines with trimethylsulfonium (B1222738) salts, increasing solvent polarity was found to increase the activation free energy. cas.cz For instance, the activation free energy in water is calculated to be higher than in DMSO. cas.cz Optimization of reaction conditions, such as the molar ratio of reactants and the volume ratio of solvents, is crucial for maximizing yield and selectivity. google.com For example, in the formic acid/triethylamine/DMSO system, a molar ratio of aromatic amine to formic acid and triethylamine of 1:15–25:15–25 is recommended. google.com

Synthetic Routes via Precursors and Derivatization

An alternative to direct methylation involves the synthesis of N-methylated pyrenamines from functionalized precursors. This approach offers greater control over the substitution pattern of the pyrene core.

Synthesis from 1-Aminopyrene Precursors

1-Aminopyrene serves as a versatile precursor for the synthesis of 1-pyrenamine, N-methyl-. nih.govtandfonline.com One common strategy is the reductive amination of a suitable carbonyl compound. For instance, the reaction of 1-aminopyrene with an aldehyde can form an imine intermediate, which is then reduced to the corresponding N-alkylated amine. google.com

Derivatization of the amino group in 1-aminopyrene is another key strategy. For example, N-methylated pyrene dyes have been prepared through the modification of the amino group. google.com The synthesis of N-(2-pyridylmethylene)-1-pyrenylamine (pmpa) and N-sallicylidene-1-pyrenylamine (spa) is achieved through the condensation of 1-aminopyrene with the corresponding aldehydes in methanol. tandfonline.com These Schiff bases can then be subjected to further reactions.

Friedel-Crafts Reactions in Pyrene Functionalization

Friedel-Crafts reactions are a powerful tool for introducing functional groups onto the pyrene ring system, which can then be converted to an amino group and subsequently methylated. beilstein-journals.orgmdpi.comrsc.org Pyrene is activated towards electrophilic aromatic substitution primarily at the 1, 3, 6, and 8 positions. rsc.org

A Friedel-Crafts-type reaction of pyrene with diethyl 1-(isothiocyanato)alkylphosphonates, promoted by trifluoromethanesulfonic acid, yields diethyl 1-(pyrene-1-carbothioamido)alkylphosphonates. beilstein-journals.orgnih.gov These can be subsequently transformed into the corresponding amides. beilstein-journals.orgnih.gov While direct Friedel-Crafts amination of pyrene is not a standard procedure, functionalization through acylation or alkylation followed by conversion to an amine provides a viable route to precursors for N-methylated pyrenamines. science.gov For example, Friedel-Crafts alkylation with tert-butyl chloride in the presence of AlCl₃ leads to 2,7-di-tert-butyl pyrene. mdpi.com The introduction of such bulky groups can influence the regioselectivity of subsequent reactions. mdpi.com

Multi-step Organic Synthesis Pathways for Pyrenamine Derivatives

The construction of pyrenamine derivatives is typically not a single-step process but rather a carefully planned sequence of reactions to build the desired molecular complexity. vapourtec.com These multi-step syntheses allow chemists to introduce functional groups at specific positions on the pyrene core, which is crucial for tuning the molecule's electronic and photophysical properties. thieme-connect.comrsc.org

A foundational strategy for synthesizing 1-substituted pyrenes begins with the electrophilic substitution of the parent pyrene molecule. A common and effective pathway to 1-aminopyrene, the immediate precursor to N-methyl-1-pyrenamine, involves the nitration of pyrene, followed by the reduction of the resulting nitro group.

Pathway via Nitration and Reduction:

Nitration of Pyrene: Pyrene is treated with a nitrating agent, such as copper(II) nitrate (B79036) in the presence of acetic anhydride, to yield 1-nitropyrene (B107360). rsc.org This reaction takes advantage of the reactivity of the C1 position of the pyrene ring system.

Reduction to 1-Aminopyrene: The 1-nitropyrene is then reduced to 1-aminopyrene. A standard method for this transformation is catalytic hydrogenation, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) monohydrate or hydrogen gas. rsc.org

N-Methylation: The final step involves the methylation of the primary amine group of 1-aminopyrene. This can be achieved through various methods, including reductive amination with formaldehyde (B43269) or reaction with a methylating agent. An analogous industrial process for N-methylation involves reacting a primary amine precursor with N-methylformamide in the presence of a base, followed by hydrolysis. google.com

An alternative to direct substitution on pyrene involves the "tetrahydropyrene (THPy) method," which alters the molecule's reactivity to favor substitution at otherwise less accessible positions like C2 and C7. rsc.org In this approach, pyrene is first reduced to 4,5,9,10-tetrahydropyrene. rsc.org This modification directs electrophilic aromatic substitution to the 2- and 7-positions. Subsequent re-aromatization of the ring system yields 2,7-substituted pyrenes. rsc.org While not the primary route to 1-substituted pyrenes, this highlights the advanced strategies used to create diverse pyrenamine derivatives.

The table below outlines a representative multi-step pathway for a pyrenamine precursor.

Table 1: Representative Multi-Step Synthesis Pathway for 1-Aminopyrene

Step Reaction Reagents & Conditions Intermediate/Product Source(s)
1 Nitration Pyrene, Cu(NO₃)₂, Acetic Anhydride, Ethyl Acetate 1-Nitropyrene rsc.org

For attaching amines to a pre-functionalized pyrene core, such as a halogenated pyrene, modern cross-coupling reactions are employed. The Buchwald-Hartwig amination, for instance, uses a palladium catalyst to form a carbon-nitrogen bond between an aryl halide and an amine, a powerful tool for constructing complex amine derivatives. acs.org

Green Chemistry Approaches in N-Methylated Pyrenamine Synthesis

In line with the growing emphasis on sustainability in chemical manufacturing, green chemistry principles are being applied to the synthesis of aromatic amines and their derivatives. pharmafeatures.comresearchgate.net These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency compared to traditional methods. pharmafeatures.com

A significant advancement in green N-methylation is the use of dimethyl carbonate (DMC) as a methylating agent. rsc.org DMC is a non-toxic, environmentally benign alternative to conventional methylating agents like methyl halides or dimethyl sulfate, which are often toxic and produce hazardous waste. A method has been developed for the N-methylation of amino acids using a DMC/acid system, which proceeds with high efficiency and selectivity. rsc.org This approach offers a sustainable and practical route for modifying amino compounds and has potential applications in the synthesis of N-methylated pyrenamines. rsc.org

Another green strategy involves the use of alternative solvents and energy sources. Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to shorter reaction times, higher yields, and increased purity of products. researchgate.net This method is considered a green synthesis route because it can reduce energy consumption and the need for large volumes of solvents. researchgate.netresearchgate.net

Researchers have also explored novel methodologies for the functionalization of pyrene itself using greener reagents. One such strategy employs dimethyl sulfoxide (DMSO) as a source for a methyl (methylene) sulfonium (B1226848) cation, which can then be used to introduce various functional groups onto the pyrene core through electrophilic aromatic substitution. ncat.edu This approach avoids harsher reagents and adds to the toolkit for creating pyrene derivatives in a more sustainable manner. ncat.edu

The table below compares traditional synthesis methods with greener alternatives relevant to the synthesis of N-methylated pyrenamines.

Table 2: Comparison of Traditional and Green Chemistry Approaches

Feature Traditional Method (e.g., Methyl Halides) Green Method (e.g., Dimethyl Carbonate) Green Method (Microwave-Assisted)
Methylating Agent Methyl iodide, Dimethyl sulfate Dimethyl Carbonate (DMC) Varies
Toxicity Profile High (toxic, carcinogenic) Low (non-toxic) Dependent on reagents used
Byproducts Stoichiometric salt waste Methanol, CO₂ (benign) Reduced byproducts due to higher efficiency
Energy Source Conventional heating (reflux) Conventional heating Microwave irradiation
Reaction Time Often several hours Can be lengthy Typically reduced significantly
Sustainability Low High High (energy efficiency)

| Source(s) | General Organic Chemistry | rsc.org | researchgate.netresearchgate.net |

These green chemistry approaches represent a paradigm shift in the synthesis of complex molecules like N-methylated pyrenamines, balancing the need for chemical innovation with environmental responsibility. pharmafeatures.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-Pyrenamine, N-methyl- by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Investigations

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the various types of protons and their connectivity within the 1-Pyrenamine, N-methyl- molecule. The spectrum is characterized by distinct signals for the aromatic protons of the pyrene ring system and the protons of the N-methyl group.

The aromatic region of the spectrum is complex due to the multiple, non-equivalent protons on the pyrene core. These protons typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm, a characteristic of aromatic compounds. libretexts.org The precise chemical shifts and their coupling patterns are highly sensitive to the position of the N-methylamino substituent and the electronic distribution across the polycyclic system.

The N-methyl group gives rise to a signal at a higher field, typically in the range of δ 2.5 to 4.0 ppm. libretexts.org The protons of the methyl group are deshielded by the adjacent nitrogen atom, causing their resonance to shift downfield compared to alkane protons. acdlabs.com The integration of the peak areas in the ¹H NMR spectrum confirms the ratio of aromatic to methyl protons, consistent with the molecular formula C₁₇H₁₃N. acdlabs.comvulcanchem.com The N-H proton of the secondary amine often appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. docbrown.info In some cases, this peak may be exchanged with deuterium (B1214612) when D₂O is added to the sample, confirming its identity. docbrown.info

Table 1: Representative ¹H NMR Chemical Shift Ranges for 1-Pyrenamine, N-methyl-

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity
Aromatic (Pyrene)6.5 - 8.0Multiplet
N-HVariable (often broad)Singlet
N-CH₃2.5 - 4.0Singlet or Doublet (if coupled to N-H)

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

¹³C NMR Spectroscopic Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 1-Pyrenamine, N-methyl-. The spectrum displays signals for each unique carbon atom in the molecule.

The sp²-hybridized carbons of the pyrene ring resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbon atom directly bonded to the nitrogen of the amino group is expected to show a chemical shift at the lower end of this range due to the electron-donating effect of the nitrogen. In contrast, the other aromatic carbons will have shifts influenced by their position relative to the substituent.

The sp³-hybridized carbon of the N-methyl group appears at a much higher field. For secondary amines, this signal is typically found in the range of δ 30-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-Pyrenamine, N-methyl-

Carbon Type Approximate Chemical Shift (δ, ppm)
Aromatic (Pyrene)110 - 150
N-CH₃30 - 50

Note: These are predicted ranges based on typical values for similar functional groups.

Two-Dimensional NMR Techniques

To unambiguously assign the complex ¹H and ¹³C NMR spectra of 1-Pyrenamine, N-methyl-, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei, aiding in the complete structural elucidation.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other. emerypharma.com In the case of 1-Pyrenamine, N-methyl-, COSY spectra would reveal the coupling relationships between adjacent protons on the pyrene ring, helping to trace the connectivity within the aromatic system. emerypharma.comlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.org This is invaluable for assigning the ¹³C signals by linking them to their corresponding, and often more easily assigned, proton signals. libretexts.orghmdb.ca For 1-Pyrenamine, N-methyl-, an HSQC experiment would show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal. iosrjournals.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). researchgate.net This technique can be used to establish connectivity across the molecule, for instance, by showing correlations between the N-methyl protons and the carbons of the pyrene ring, confirming the attachment point of the substituent. libretexts.org

The combined application of these 1D and 2D NMR techniques allows for a detailed and confident assignment of the complete ¹H and ¹³C NMR spectra, providing a definitive structural characterization of 1-Pyrenamine, N-methyl-. emerypharma.com

Vibrational Spectroscopy for Molecular Structure and Interactions

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The FTIR spectrum of 1-Pyrenamine, N-methyl- exhibits characteristic bands that confirm the presence of key functional groups.

A notable feature is the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. researchgate.net This distinguishes it from primary amines, which show two bands in this region. researchgate.net The C-H stretching vibrations of the aromatic pyrene ring are observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for 1-Pyrenamine, N-methyl-

Vibrational Mode Approximate Frequency Range (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (methyl)2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-N Stretch1250 - 1350

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for π-Conjugated Systems

Raman spectroscopy is particularly well-suited for studying π-conjugated systems like the pyrene core of 1-Pyrenamine, N-methyl-. clinmedjournals.org As an inelastic light scattering technique, Raman is highly sensitive to the vibrations of non-polar bonds and symmetric vibrational modes, which are often weak or absent in FTIR spectra. clinmedjournals.org

The Raman spectrum of 1-Pyrenamine, N-methyl- is dominated by strong bands corresponding to the in-plane stretching vibrations of the C=C bonds within the pyrene ring system. These intense signals, typically found in the 1300-1650 cm⁻¹ region, are characteristic of polycyclic aromatic hydrocarbons and are enhanced due to the high polarizability of the π-electron system. The position and relative intensities of these bands can provide information about the extent of π-conjugation and the effects of the N-methylamino substituent on the electronic structure of the pyrene moiety.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of this technique that can provide a significant enhancement of the Raman signal for molecules adsorbed on nanostructured metal surfaces. clinmedjournals.orgrsc.org This could be particularly useful for studying the interactions of 1-Pyrenamine, N-methyl- at interfaces or for detecting it at very low concentrations. clinmedjournals.org

Table 4: Prominent Raman Shifts for the Pyrene Core in 1-Pyrenamine, N-methyl-

Vibrational Mode Approximate Raman Shift (cm⁻¹)
Aromatic C=C Ring Stretching1300 - 1650
Aromatic C-H In-plane Bending1000 - 1300

Note: Raman shifts are approximate and can be influenced by excitation wavelength and molecular environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of 1-Pyrenamine, N-methyl-, providing precise information on its molecular weight and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of 1-Pyrenamine, N-methyl-. Unlike standard mass spectrometry, HRMS provides mass accuracy in the range of parts-per-million (ppm), which allows for the unambiguous determination of the elemental formula. uni-due.denpl.co.uk For a compound with the molecular formula C₁₇H₁₃N, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. vulcanchem.com This high level of precision is critical for confirming the identity of newly synthesized batches of the compound and for metabolic studies where precise identification of derivatives is required.

Table 1: Theoretical High-Resolution Mass Data for 1-Pyrenamine, N-methyl-
ParameterValue
Molecular FormulaC₁₇H₁₃N
Nominal Mass231 g/mol
Monoisotopic Mass231.10480 g/mol
Theoretical [M+H]⁺ Ion232.11207

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate 1-Pyrenamine, N-methyl- from a mixture and to obtain its mass spectrum for identification. nih.gov The gas chromatograph separates volatile compounds based on their retention time, which is influenced by factors like boiling point and polarity. etamu.edu Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner. nih.govetamu.edu

The resulting mass spectrum serves as a molecular "fingerprint." For 1-Pyrenamine, N-methyl-, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (231 u). The fragmentation pattern is characteristic of its structure. Key fragmentation pathways for N-methylated aromatic amines include alpha-cleavage. libretexts.org The fragmentation of the pyrene core itself, as seen in the parent compound 1-aminopyrene, would also contribute to the spectrum, with major peaks at m/z 217 (the molecular ion of 1-aminopyrene) and 189 (loss of HCN). nih.gov The analysis of N-methylated amino acids by GC-MS shows that a key fragmentation is the loss of the groups attached to the nitrogen, which supports the expected fragmentation pattern. nih.gov

Table 2: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of 1-Pyrenamine, N-methyl-
m/z (mass-to-charge ratio)Predicted Fragment IdentityDescription
231[C₁₇H₁₃N]⁺Molecular Ion (M⁺)
230[M-H]⁺Loss of a hydrogen radical from the amine (α-cleavage)
216[M-CH₃]⁺Loss of the methyl group
189[C₁₅H₉]⁺Loss of HCN from the [M-CH₃]⁺ fragment, characteristic of the pyrene core fragmentation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy is a fundamental technique for investigating the electronic properties of 1-Pyrenamine, N-methyl-. The pyrene core is a large, conjugated π-system, which gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy transitions.

The UV-Vis spectrum of the parent compound, 1-pyrenamine, shows distinct absorption bands. researchgate.net The attachment of the N-methyl group, an electron-donating auxochrome, is expected to cause a slight shift in the absorption maxima compared to 1-pyrenamine, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. For instance, studies on related pyrene derivatives show that functionalization alters the electronic transitions. researchgate.net The lowest-energy electronic transition for a 1-pyrenamine-functionalized gold cluster was observed at 403 nm. researchgate.net The specific absorption maxima are sensitive to the solvent environment, a property known as solvatochromism. The polarity of the solvent can stabilize the ground or excited state differently, leading to shifts in the absorption wavelength. This makes UV-Vis spectroscopy a useful tool for probing the molecule's interaction with its local environment.

Table 3: Expected UV-Vis Absorption Bands for 1-Pyrenamine, N-methyl- Based on Related Pyrene Compounds
Transition TypeApproximate Wavelength (λmax) Range (nm)Associated Electronic System
π → π~240 - 280High-energy transitions within the pyrene aromatic system
π → π~350 - 420Lower-energy transitions (HOMO-LUMO gap) of the conjugated pyrene system, influenced by the amino group researchgate.net

Advanced Electron Microscopy and Diffraction Studies

While not typically used for imaging individual small molecules, electron microscopy and diffraction techniques become highly relevant when 1-Pyrenamine, N-methyl- is used to functionalize larger structures or when its crystalline form is studied.

Table 4: Illustrative Data Obtainable from Single-Crystal XRD Analysis of a Molecular Crystal like 1-Pyrenamine, N-methyl-
Crystallographic ParameterType of Information ProvidedExample from a Related Structure ((E)-2-ethoxy-6-((pyren-1-ylimino)methyl)phenol) mdpi.com
Crystal SystemThe basic geometric framework of the crystal latticeTriclinic
Space GroupThe symmetry elements present in the crystal structureP-1
Unit Cell Dimensions (a, b, c, α, β, γ)The size and angles of the repeating unit of the latticea = 8.8 Å, b = 10.1 Å, c = 11.2 Å, α = 74.8°, β = 70.0°, γ = 83.1°
Volume (V)The volume of the unit cell903.6 ų
ZThe number of molecules per unit cell2

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. innovatechlabs.comnumberanalytics.comwikipedia.org The technique works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the surface, a process based on the photoelectric effect. numberanalytics.comwikipedia.org This makes XPS an invaluable tool for studying the surface chemistry of materials involving 1-Pyrenamine, N-methyl-, particularly in applications like functionalized surfaces, thin films, and polymer composites. azom.com

In the analysis of a surface containing N-methyl-1-pyrenamine, XPS would provide high-resolution spectra for the constituent elements, primarily carbon (C1s) and nitrogen (N1s). The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment. numberanalytics.com For instance, the C1s spectrum can be deconvoluted into several peaks representing the different types of carbon bonds present: the aromatic C-C and C-H bonds of the pyrene ring system, and the C-N bond of the methylamino group. d-nb.info Similarly, the N1s spectrum provides direct information about the chemical state of the nitrogen atom in the N-methylamino group. d-nb.info

Detailed analysis of these peaks allows for a comprehensive understanding of the surface chemistry. For example, shifts in the N1s binding energy can indicate protonation of the amine group (-NH2CH3+) or its involvement in surface bonding or contamination. d-nb.info XPS can effectively identify surface contaminants and is used to study chemical processes and reactions on surfaces. innovatechlabs.comwikipedia.org While specific XPS studies on N-methyl-1-pyrenamine are not extensively documented in the provided literature, the principles of the technique and data from analogous amine-functionalized aromatic compounds provide a clear framework for its application. d-nb.infouj.ac.za

Table 1: Representative Binding Energies for Functional Groups Relevant to N-methyl-1-pyrenamine in XPS Analysis

Functional GroupElementTypical Binding Energy (eV)Information Provided
Aromatic RingC1s~284.5 - 285.0 eVCorresponds to C-C and C-H bonds in the pyrene core. d-nb.info
Amine GroupC1s~285.7 - 286.0 eVCorresponds to the C-N bond of the methylamino substituent. d-nb.info
Shake-up SatelliteC1s~290.9 eVConfirms the presence of a conjugated π-system (pyrene). d-nb.info
Secondary AmineN1s~399.2 eVRepresents the C-N-H bond of the methylamino group. d-nb.info
Protonated AmineN1s~400.8 - 401.8 eVIndicates the presence of protonated amine groups (-NH2CH3+) on the surface. d-nb.info

Electron Energy-Loss Spectroscopy (EELS) for Elemental and Electronic Structure Mapping

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed in conjunction with a Transmission Electron Microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. eag.comuni-paderborn.de As incident electrons traverse the specimen, they undergo inelastic scattering events, losing a characteristic amount of energy. eag.com This energy loss is used to identify the elemental composition and to probe the electronic structure (e.g., bonding, valence state) of the material at nanometer-scale spatial resolution. eag.comnims.go.jp

For a material like N-methyl-1-pyrenamine, EELS offers two primary modes of analysis: elemental mapping and fine structure analysis.

Elemental Mapping : By filtering for electrons that have lost an amount of energy corresponding to the core-loss ionization edge of a specific element (e.g., the Carbon K-edge or Nitrogen K-edge), a two-dimensional map of that element's distribution within the sample can be generated. nims.go.jpjeol.com This would allow researchers to visualize the location of the nitrogen-containing pyrenamine molecules within a larger matrix or on a surface with high spatial resolution. jeol.com

Energy-Loss Near-Edge Structure (ELNES) : The fine structure of the ionization edge, known as ELNES, provides detailed information about the local chemical environment and electronic structure. uni-paderborn.denims.go.jp For N-methyl-1-pyrenamine, the C K-edge ELNES would exhibit features characteristic of the sp²-hybridized carbon atoms in the aromatic pyrene core. nims.go.jp The N K-edge ELNES would similarly provide a fingerprint of the bonding state of the nitrogen atom in the methylamino group. researchgate.net Analysis of the low-loss region (<50 eV) can also reveal information about π-π* transitions associated with the pyrene conjugated system. arxiv.org

While direct EELS studies on N-methyl-1-pyrenamine are not prominent, the technique's proven capabilities in analyzing carbonaceous materials, polymers, and organic molecules make it a powerful hypothetical tool for its characterization. eag.comresearchgate.net It is particularly advantageous for its high sensitivity to light elements like carbon and nitrogen. eag.com

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Properties

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used extensively to study the redox properties of electroactive species. pixel-online.netals-japan.com The method involves applying a linearly varying potential ramp to a working electrode and measuring the resulting current. libretexts.org By sweeping the potential back and forth between two set limits, a cyclic voltammogram (a plot of current vs. potential) is generated, which provides critical information on the thermodynamics and kinetics of electron transfer processes. pixel-online.net

For N-methyl-1-pyrenamine, CV can be used to determine its oxidation and reduction potentials. It is expected to undergo oxidation associated with both the pyrene aromatic system and the nitrogen atom of the methylamino group. The voltammogram of a pyrenamine derivative typically shows an anodic (oxidation) peak on the forward scan and, if the process is reversible, a corresponding cathodic (reduction) peak on the reverse scan. als-japan.comresearchgate.net

Key parameters derived from a cyclic voltammogram include:

Anodic and Cathodic Peak Potentials (Epa and Epc) : These potentials indicate where the oxidation and reduction of the species occur. The formal redox potential (E°') can be estimated as the average of Epa and Epc. als-japan.com

Anodic and Cathodic Peak Currents (ipa and ipc) : The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process, as described by the Randles-Sevcik equation. als-japan.com

Reversibility : A chemically reversible redox couple typically has a peak potential separation (ΔEp = Epa - Epc) close to (58/n) mV, where n is the number of electrons transferred, and a peak current ratio (ipa/ipc) of approximately one. als-japan.com

Table 2: Hypothetical Cyclic Voltammetry Data for the First Oxidation of N-methyl-1-pyrenamine

ParameterSymbolRepresentative ValueSignificance
Anodic Peak PotentialEpa+0.85 V vs. Ag/Ag+Potential at which oxidation is maximal. rsc.org
Cathodic Peak PotentialEpc+0.78 V vs. Ag/Ag+Potential at which re-reduction is maximal. rsc.org
Formal Redox PotentialE°'+0.815 V vs. Ag/Ag+Thermodynamic measure of the redox couple's potential. als-japan.com
Peak Potential SeparationΔEp70 mVIndicates quasi-reversible one-electron transfer kinetics. als-japan.com
Peak Current Ratioipa/ipc~1Suggests the stability of the generated radical cation on the CV timescale. libretexts.org

Electropolymerization Studies of Pyrenamines

Electropolymerization is a method used to synthesize conductive polymer films directly onto an electrode surface from a solution containing the corresponding monomer. researchgate.net For aromatic amines like pyrenamines, this process is typically initiated by the electrochemical oxidation of the monomer to form a reactive radical cation. researchgate.net These radical cations can then couple with each other, eliminating protons and forming dimers, oligomers, and eventually a polymer film that deposits onto the electrode surface. researchgate.net

The electropolymerization of N-methyl-1-pyrenamine can be monitored in situ using cyclic voltammetry. A typical experiment involves repeatedly cycling the potential in a solution of the monomer. With each successive cycle, the growth of the polymer film is evidenced by the appearance of new redox peaks corresponding to the polymer's electrochemical activity and a general increase in the peak currents of both the monomer oxidation and the polymer redox processes. researchgate.netdiva-portal.org This indicates that the deposited film is both electroactive and conductive.

Photophysical Properties and Their Research Implications

Fluorescence Mechanisms and Quantum Yield Investigations

The fluorescence of pyrene (B120774) derivatives generally arises from the transition from the lowest excited singlet state (S₁) to the ground state (S₀). The introduction of an N-methylamino group, an electron-donating substituent, can significantly influence the electronic distribution in the pyrene moiety, thereby affecting the energy of these states and the characteristics of the fluorescence emission.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing a fluorophore. For pyrene derivatives, the quantum yield can be highly dependent on the solvent environment and the nature of the substituents. While specific quantum yield data for 1-Pyrenamine, N-methyl- is not extensively documented in the literature, studies on similar pyrene-based molecules provide insights. For instance, the fluorescence quantum yields of some pyrene derivatives can be quite high, making them excellent fluorescent probes. The N-methylamino group in 1-Pyrenamine, N-methyl- is likely to influence the quantum yield through its electronic effects and potential interactions with the solvent. Theoretical investigations on related N-methyl substituted molecules suggest that such substitutions can impact the rates of radiative and non-radiative decay processes, which in turn determine the quantum yield nih.govchemrxiv.org.

Solvatochromic Effects and Solvent Polarity Correlations

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a well-documented phenomenon for many fluorescent molecules, including pyrene derivatives. This effect arises from the differential solvation of the ground and excited states of the fluorophore. In the case of 1-Pyrenamine, N-methyl-, the presence of the polar N-methylamino group can lead to a significant change in the dipole moment upon photoexcitation, making its fluorescence emission particularly sensitive to the polarity of the surrounding medium.

Generally, in polar solvents, the excited state of a molecule with an increased dipole moment will be stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property allows such compounds to be used as probes for solvent polarity. The relationship between the emission wavelength and solvent polarity can often be correlated using empirical solvent polarity scales, such as the ET(30) scale researchgate.net.

Table 1: Solvatochromic Data for a Related Pyrene Derivative

Solvent Absorption λmax (nm) Emission λmax (nm) Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (ns)
Dichloromethane 450 605 0.54 2.6
Acetonitrile (B52724) 445 600 0.45 2.4

This interactive table is based on data for 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide and is intended to be illustrative of the solvatochromic properties of pyrene derivatives. researchgate.net

Fluorescence Lifetimes and Quenching Dynamics

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For pyrene derivatives, lifetimes are typically in the nanosecond range. The fluorescence of 1-Pyrenamine, N-methyl- can be quenched by various molecular interactions, which can be broadly classified as dynamic or static quenching.

Dynamic quenching results from collisional encounters between the fluorophore and a quencher molecule in the excited state. This process is diffusion-controlled and its efficiency is dependent on the concentration of the quencher, the temperature, and the viscosity of the medium. The relationship between the fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation chalcogen.ro:

I₀ / I = 1 + Ksv[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and Ksv is the Stern-Volmer quenching constant.

Static quenching occurs when a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. This reduces the concentration of fluorophores available for excitation.

A study on a methylamino derivative of pyrene investigated its fluorescence quenching by gold nanoparticles. The results indicated that the probe molecules adsorbed onto the metallic surfaces experienced strong fluorescence quenching researchgate.net. This quenching was attributed to energy or electron transfer processes between the excited pyrene derivative and the gold nanoparticles researchgate.net. The efficiency of this quenching was found to be dependent on the size of the nanoparticles researchgate.net. Such studies highlight the potential of 1-Pyrenamine, N-methyl- to be used in nanosensing applications.

Intramolecular Charge Transfer (ICT) Phenomena

The presence of both an electron-donating group (N-methylamino) and an electron-accepting moiety (the pyrene core) in 1-Pyrenamine, N-methyl- sets the stage for potential intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, an electron can be transferred from the donor to the acceptor, leading to the formation of a highly polar ICT state.

This ICT state often has a different geometry and electronic distribution compared to the locally excited (LE) state. The emission from the ICT state is typically characterized by a large Stokes shift and is highly sensitive to solvent polarity. In some cases, dual fluorescence can be observed, with one band corresponding to the LE state and another, red-shifted band corresponding to the ICT state.

A study on a solvatochromic pyrene-dimethylaniline (Py-DMA) chromophore, a system structurally related to 1-Pyrenamine, N-methyl-, observed dual fluorescence originating from a locally excited (LE) and a twisted intramolecular charge transfer (TICT) state nih.gov. The TICT state is a specific type of ICT state where the donor and acceptor moieties undergo a conformational change (twisting) in the excited state. This phenomenon is highly dependent on the solvent's ability to stabilize the polar charge-separated state.

Excimer Formation and Aggregation-Induced Emission (AIE) Studies

Pyrene and its derivatives are well-known for their ability to form excimers. An excimer is an excited-state dimer that is formed when an excited-state molecule interacts with a ground-state molecule of the same species. Excimer formation is concentration-dependent and is characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer emission. The pyrene excimer emission is typically observed around 480-500 nm, while the monomer emits in the 370-400 nm range researchgate.net.

The formation of excimers is a dynamic process that requires the close proximity of two pyrene moieties. This property has been widely exploited in sensing applications, for instance, to probe the conformation of macromolecules by labeling them with pyrene units researchgate.net.

In contrast to the common phenomenon of aggregation-caused quenching (ACQ), where fluorescence is diminished at high concentrations or in the solid state, some molecules exhibit aggregation-induced emission (AIE). In AIE-active molecules, emission is weak in solution but becomes strong in the aggregated state. This effect is often attributed to the restriction of intramolecular rotations (RIR) or vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay chemistryjournal.netnih.gov.

While pyrene itself typically shows ACQ, chemical modification can induce AIE characteristics. By introducing bulky substituents to the pyrene core, the detrimental π-π stacking that leads to quenching can be prevented, and the restriction of intramolecular motions can lead to enhanced emission in the aggregated state rsc.org. It is plausible that derivatives of 1-Pyrenamine, N-methyl- could be designed to exhibit AIE properties.

Fluorescence Anisotropy and Viscosity Sensitivity

Fluorescence anisotropy is a measure of the rotational motion of a fluorescent molecule. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization depends on the rotational diffusion of the molecule during the fluorescence lifetime. In a highly viscous medium, where rotational motion is restricted, the fluorescence anisotropy will be high. Conversely, in a low-viscosity medium, where the molecule can rotate freely, the anisotropy will be low.

r₀ / r = 1 + (τ / θ)

where r₀ is the fundamental anisotropy in the absence of rotational motion. By measuring the fluorescence anisotropy, one can gain insights into the local viscosity and the rotational dynamics of the probe molecule.

Theoretical and Computational Studies on 1 Pyrenamine, N Methyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust methodology for investigating the electronic structure and reactivity of molecules like 1-Pyrenamine, N-methyl-. wikipedia.orguniroma2.it This approach, which is in principle exact, focuses on the electron density rather than the complex many-electron wave function, offering a computationally more tractable way to study many-body systems. scispace.com DFT is widely used to understand molecular properties and chemical reactivity through various descriptors. uniroma2.itmdpi.com

Recent advancements in DFT have focused on improving functionals, developing linear scaling methods, and providing deeper insights into chemical reactivity. nih.gov Despite its successes, challenges remain in accurately describing intermolecular interactions, such as van der Waals forces, which can be crucial for understanding the behavior of molecules in different environments. wikipedia.org

Geometry optimization is a fundamental step in computational chemistry, aiming to find the atomic coordinates that correspond to the minimum energy of a molecule. arxiv.org This process involves iteratively calculating the energy and gradients as the atomic coordinates are adjusted. arxiv.org For 1-Pyrenamine, N-methyl-, DFT calculations are employed to determine its most stable three-dimensional structure. Various functionals and basis sets can be systematically evaluated to ensure the predicted geometry is accurate. rsc.org

Once the optimized geometry is obtained, the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. researchgate.net The energies of these frontier orbitals are crucial for understanding the molecule's electronic properties and reactivity. ajol.info For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the molecule's stability and reactivity. ajol.info

Table 1: Representative Data from DFT Geometry Optimization and Frontier Molecular Orbital Analysis of a Substituted Piperidine-4-one Compound (Illustrative Example)

ParameterValue
HOMO Energy-8.50 eV
LUMO Energy-1.25 eV
Energy Gap (HOMO-LUMO)7.25 eV
Dipole Moment3.50 D
Note: This table is illustrative and based on data for a different heterocyclic compound to demonstrate the type of information obtained from DFT calculations. researchgate.net Actual values for 1-Pyrenamine, N-methyl- would require specific calculations.

DFT is also instrumental in calculating interaction energies between 1-Pyrenamine, N-methyl- and other molecules or surfaces. These calculations are vital for understanding phenomena such as adsorption, complex formation, and noncovalent interactions. acs.orgfrontiersin.org Energy Decomposition Analysis (EDA) within the DFT framework can partition the total interaction energy into distinct components: electrostatic, Pauli repulsion, and orbital interactions. scm.comescholarship.org This allows for a detailed understanding of the nature of the forces at play.

For example, in the context of graphene functionalization, van der Waals-corrected DFT has been used to study the interaction energy of pyrene (B120774) derivatives with graphene, providing insights into the stability and nature of the noncovalent bonds formed. acs.org Similarly, DFT calculations can elucidate the interaction energies in host-guest systems, which is crucial for designing new materials. researchgate.net

Table 2: Illustrative Interaction Energy Decomposition

Energy ComponentValue (kcal/mol)
Electrostatic Interaction-125.43
Pauli Repulsion180.02
Orbital Interactions-166.02
Total Interaction Energy -111.43
Source: Illustrative data from an ethane (B1197151) dimer calculation to show typical EDA components. scm.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and intermolecular interactions of 1-Pyrenamine, N-methyl- over time. nih.govrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment. nih.gov

These simulations are particularly useful for:

Conformational Analysis: Identifying the different shapes (conformations) the molecule can adopt and the transitions between them. mdpi.com

Intermolecular Interactions: Studying how 1-Pyrenamine, N-methyl- interacts with solvent molecules, other solutes, or surfaces. dovepress.comnih.gov This includes analyzing hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netresearchgate.net

MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to monitor conformational stability, the radius of gyration (RoG) to assess compactness, and the solvent-accessible surface area (SASA) to understand solvent exposure. mdpi.comdovepress.com

Table 3: Key Parameters from MD Simulations (Conceptual)

ParameterDescriptionTypical Information Gained
RMSDRoot-Mean-Square DeviationStability of the molecular structure over time.
RoGRadius of GyrationCompactness and overall shape of the molecule.
SASASolvent-Accessible Surface AreaInteraction of the molecule with the solvent.
Hydrogen BondsNumber and lifetime of H-bondsSpecific intermolecular interactions.

Ab Initio and Semiempirical Methods in Photophysical Predictions

Predicting the photophysical properties of 1-Pyrenamine, N-methyl-, such as its absorption and emission spectra, often requires methods that can accurately describe its excited electronic states. While DFT can be used, ab initio and semiempirical methods are also valuable tools.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can provide highly accurate results, though they are computationally expensive. mdpi.com They are often used to benchmark other methods.

Semiempirical methods, such as AM1, PM3, and RM1, use parameters derived from experimental data to simplify the calculations. scielo.br This makes them much faster than ab initio methods, allowing for the study of larger systems or longer timescales. scielo.br While less accurate in an absolute sense, they can be very effective for predicting trends and relative properties, especially when properly parameterized. numberanalytics.comnih.gov

These methods can be used to calculate excited-state energies, transition dipole moments, and other properties that govern how the molecule interacts with light. Recent developments include combining these methods with dispersion corrections to better account for noncovalent interactions in excited states. nih.gov

Table 4: Comparison of Computational Methods for Photophysical Predictions

MethodAccuracyComputational CostTypical Application
Ab Initio (e.g., CCSD(T))Very HighVery HighBenchmarking, small molecules.
DFT/TD-DFTGood to HighModerate to HighRoutine calculations, medium to large molecules. mdpi.com
Semiempirical (e.g., RM1)ModerateLowLarge systems, high-throughput screening. scielo.br

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonds within a molecule based on the topology of the electron density. amercrystalassn.orgwiley-vch.de QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.org

By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum electron density along a bond path—QTAIM can characterize the nature of chemical bonds. wiley-vch.de For 1-Pyrenamine, N-methyl-, QTAIM can be used to:

Identify and characterize all the chemical bonds, including covalent and weaker noncovalent interactions.

Quantify the strength and nature of these bonds (e.g., shared-shell vs. closed-shell interactions).

Provide insights into the electronic structure and stability of the molecule. researchgate.net

QTAIM has been successfully combined with DFT calculations to provide a deeper understanding of bonding in a wide range of chemical systems. rsc.orgchemrxiv.org

Computational Modeling of Proton Transfer and Tautomerism

1-Pyrenamine, N-methyl- has the potential for proton transfer and tautomerism, phenomena that are crucial in many chemical and biological processes. researchgate.net Computational modeling is an essential tool for studying these processes, as they often involve high-energy transition states that are difficult to observe experimentally. researchgate.net

DFT and ab initio methods can be used to map the potential energy surface for proton transfer, identifying the stable tautomers, the transition state connecting them, and the energy barrier for the reaction. researchgate.net These calculations can reveal how factors like the solvent environment influence the tautomeric equilibrium and the rate of proton transfer. mdpi.comresearchgate.net For instance, polar solvents can stabilize charged intermediates and lower the energy barrier for proton transfer. researchgate.net

Studies on similar systems have shown that the choice of computational method and basis set is critical for obtaining accurate predictions of tautomeric energies and barriers. chemrxiv.org Both intramolecular and intermolecular proton transfer mechanisms can be investigated, providing a complete picture of the dynamic processes involved. mdpi.com

Prediction of Spectroscopic Properties through Computational Chemistry

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 1-Pyrenamine, N-methyl-, theoretical calculations can elucidate its electronic and vibrational characteristics, leading to predictions of its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These predictions are typically achieved through methods rooted in Density Functional Theory (DFT).

Prediction of NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach implemented within DFT to calculate nuclear magnetic shielding tensors. faccts.de The chemical shift (δ) is then determined by comparing the calculated isotropic shielding value (σ) of the nucleus of interest to that of a reference compound, typically tetramethylsilane (B1202638) (TMS).

The process involves several steps:

Conformational Analysis: The first step is to find the most stable three-dimensional structure(s) of the molecule. For flexible molecules, multiple conformers may exist, and their relative energies are calculated to determine their population according to a Boltzmann distribution. researchgate.net

Geometry Optimization: The geometry of each significant conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or higher). researchgate.netinpressco.com

NMR Calculation: Using the optimized geometry, the GIAO-DFT calculation is performed to obtain the nuclear shielding constants. faccts.de

Data Analysis: The final predicted spectrum is often a weighted average of the spectra of the individual conformers. The choice of solvent can be incorporated through computational models like the Polarizable Continuum Model (PCM). computabio.com

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pyrenamine, N-methyl- This table is for illustrative purposes and does not represent actual calculated data.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrene-H (Aromatic) 7.5 - 8.5 120 - 135
N-H 3.5 - 5.0 N/A
N-CH₃ 3.0 - 3.5 30 - 40
Pyrene-C (Aromatic) N/A 120 - 135

Prediction of UV-Vis Absorption Spectra

The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrespectprogram.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states.

The computational workflow is similar to that for NMR predictions:

The molecule's geometry is optimized at the ground state using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). mdpi.comnih.gov

TD-DFT calculations are then performed on the optimized structure to compute the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands). rsc.org

Solvent effects are crucial for accurate predictions and are commonly included using models like IEFPCM. mdpi.com

For 1-Pyrenamine, N-methyl-, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the large aromatic pyrene system. The addition of the methylamino group, an auxochrome, is expected to cause a red-shift (a shift to longer wavelengths) compared to unsubstituted pyrene. Table 2 shows the kind of predicted data that a TD-DFT calculation would provide. mdpi.comnih.gov

Table 2: Illustrative Predicted UV-Vis Absorption Data for 1-Pyrenamine, N-methyl- This table is for illustrative purposes and does not represent actual calculated data.

Transition Predicted λ_max (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ ~380 > 0.1 HOMO → LUMO
S₀ → S₂ ~360 > 0.1 HOMO-1 → LUMO

Prediction of Vibrational (IR) Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. These calculations are performed by computing the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations. nih.gov

After geometry optimization using a method like B3LYP/6-311++G(d,p), a frequency calculation is performed. derpharmachemica.commdpi.com This yields a set of vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP functionals) to better match experimental data, as the theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations. researchgate.net

For 1-Pyrenamine, N-methyl-, the predicted IR spectrum would feature characteristic peaks for N-H stretching, C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching. derpharmachemica.commdpi.com Table 3 provides an example of the expected vibrational modes and their predicted frequencies.

Table 3: Illustrative Predicted IR Vibrational Frequencies for 1-Pyrenamine, N-methyl- This table is for illustrative purposes and does not represent actual calculated data.

Vibrational Mode Predicted Frequency (cm⁻¹, Scaled)
N-H Stretch ~3400
Aromatic C-H Stretch 3050 - 3150
Aliphatic C-H Stretch (CH₃) 2850 - 2980
Aromatic C=C Stretch 1500 - 1620

These computational approaches provide a detailed, atom-level understanding of the spectroscopic properties of 1-Pyrenamine, N-methyl-, serving as a powerful predictive tool in chemical research. rsc.org

Reaction Mechanisms and Chemical Transformations

Mechanisms of N-Alkylation and N-Methylation Reactions

The introduction of alkyl and methyl groups onto the nitrogen atom of 1-pyrenamine is a key transformation that significantly influences its chemical and physical properties. vulcanchem.com The direct N-methylation of primary amines, such as 1-pyrenamine, often presents challenges due to competing overalkylation reactions that can lead to mixtures of secondary and tertiary amines, as well as their corresponding ammonium (B1175870) salts. unive.it

Various synthetic strategies have been developed to achieve controlled N-alkylation and N-methylation. One common approach involves the use of alkylating agents like methyl iodide. tandfonline.com Another effective method utilizes methanol (B129727) as a C1 source in the presence of a catalyst. organic-chemistry.org For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have shown catalytic activity in the N-methylation of anilines and alkyl amines. csic.es The proposed mechanism for such reactions often involves a tandem transformation: the catalyst facilitates the dehydrogenation of methanol to formaldehyde (B43269), which then condenses with the amine to form an imine or a related intermediate. Subsequent hydrogenation of this intermediate, also catalyzed by the same complex, yields the N-methylated amine. organic-chemistry.org Deuterium (B1214612) labeling studies using deuterated methanol have been instrumental in elucidating these mechanisms, confirming that the C-H bond cleavage of methanol is often the rate-determining step. organic-chemistry.org

Furthermore, alkali-metal-cation-exchanged faujasites have been employed as catalysts for the mono-N-methylation of primary aromatic amines using dimethyl carbonate or other alkyl methyl carbonates as the alkylating agent. unive.it These reactions can achieve high selectivity for the mono-N-methyl derivative. The mechanism is thought to proceed through the intermediacy of carbamates. unive.it The reaction kinetics and selectivity are influenced by factors such as solvent polarity and steric effects of substituents on the aromatic ring. unive.it

The synthesis of N-functionalized N-aminopyridinium salts through N-alkylation represents another pathway. These compounds can be formed by the reaction of N-aminopyridiniums with appropriate electrophiles. nih.gov

Electrochemical Oxidation Pathways of Aromatic Amines

The electrochemical oxidation of aromatic amines, including derivatives of 1-pyrenamine, is a significant area of study due to its relevance in designing nitrogen-doped large π-conjugated functional molecules. researchgate.net The oxidation of these compounds can lead to the formation of various products, including carbazoles and phenazine-based aza-helicenes. researchgate.net

The proposed mechanism for the electrochemical oxidation of polycyclic aromatic amines often involves the formation of radical cations as initial intermediates. These reactive species can then undergo further reactions, such as free radical addition and free radical coupling, to form new C-N or C-C bonds, leading to dimerization or polymerization. researchgate.netresearchgate.net For instance, the electropolymerization of 1-pyrenamine in an acetonitrile (B52724) solution has been studied to understand the initial stages of polymer film formation. researchgate.net

Electrochemical oxidation of amides and carbamates, known as the Shono oxidation, generates N-acyliminium ions. beilstein-journals.org These intermediates are highly reactive and can participate in various synthetic transformations, including Friedel–Crafts-type reactions. beilstein-journals.org A novel electrochemical oxidation system using a quasi-divided cell has been developed for the amidomethylation of arenes. beilstein-journals.org In this system, the electrochemical one-electron oxidation of the solvent, such as N,N-dimethylacetamide (DMA), generates an N-acyliminium ion, which then reacts with electron-rich aromatic compounds. beilstein-journals.org

The oxidation of primary amines to nitriles can be achieved through electrochemical methods using electrodes like NiOOH. nih.gov This process is a 4e⁻ dehydrogenation that occurs in two successive 2e⁻ steps, initially forming an imine which is then further oxidized to a nitrile. nih.gov Two primary pathways have been identified for this transformation on NiOOH electrodes:

An indirect, potential-independent mechanism involving hydrogen atom transfer (HAT) to catalytic Ni³⁺ sites. nih.gov

A potential-dependent pathway involving hydride transfer to Ni⁴⁺ sites, which has been found to be the dominant mechanism for amine oxidation. nih.gov

Furthermore, electrochemical methods can be used to induce dehydrogenative annulation reactions, as seen in the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from 1-(2-aminophenyl)pyrroles. rsc.org

Intramolecular Proton Transfer (IPT) Dynamics

Intramolecular proton transfer (IPT) is a fundamental chemical reaction that can occur in molecules containing both proton-donating and accepting groups. escholarship.orgpku.edu.cn When this process is triggered by photoexcitation, it is known as excited-state intramolecular proton transfer (ESIPT). escholarship.orgmdpi.com ESIPT is a four-level photochemical process that can lead to the formation of a photo-tautomer in the excited state, which may then fluoresce with a large Stokes shift. mdpi.com

The dynamics of IPT and ESIPT are influenced by several factors, including the molecular structure, solvent polarity, and the nature of the electronic excited states. rsc.orgnih.gov In some systems, the proton transfer is an ultrafast and barrierless process in the excited state, while it is unfavorable in the ground state. escholarship.org The efficiency of ESIPT can, in some cases, be enhanced by excitation to higher-energy electronic states (S_n, n > 1), a phenomenon that appears to contradict Kasha's rule. rsc.org

Computational studies, including time-dependent density functional theory (TD-DFT) and ab initio molecular dynamics (AIMD), are powerful tools for investigating the ultrafast dynamics of ESIPT. nih.govresearchgate.net These methods can reveal the coupled electronic and atomic motions that occur during proton transfer. nih.gov Time-resolved X-ray photoelectron spectroscopy (TR-XPS) has been proposed as a technique to directly monitor the breaking and forming of chemical bonds during IPT by observing the time evolution of chemical shifts of the donor and acceptor atoms. escholarship.org

While specific studies on the IPT dynamics of 1-pyrenamine, N-methyl- are not extensively detailed in the provided search results, the general principles of IPT in aromatic amines and related systems are well-established. For instance, studies on N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine have explored proton transfer tautomerism. mdpi.comoup.com The presence of an intramolecular hydrogen bond is a key prerequisite for ESIPT. mdpi.com In some cases, solvent molecules can mediate the proton transfer, a process referred to as solvent-assisted pseudo-intramolecular excited-state proton transfer. mdpi.com

The study of carbanion translocations via intramolecular proton transfers provides further insight into the factors governing these processes, such as tether length and the electronic nature of substituents. pku.edu.cn

Reactivity in Functionalization and Derivatization Reactions

The pyrene (B120774) core and the amino group of 1-pyrenamine and its N-methyl derivative provide multiple sites for functionalization and derivatization, leading to a wide range of compounds with tailored properties. vulcanchem.com

C-H Functionalization of the Pyrene Core: Palladium-catalyzed C-H arylation and alkylation are powerful methods for modifying the pyrene scaffold. thieme-connect.commdpi.com By using directing groups, such as a picolinamide (B142947) group attached to the nitrogen of 1-pyrenamine, it is possible to achieve site-selective functionalization at positions that are otherwise difficult to access, like the C2 and C10 positions. thieme-connect.commdpi.com After the desired functionalization, the directing group can be removed. thieme-connect.com

Reactions at the Amino Group: The secondary amine in N-methyl-1-pyrenamine is a reactive site for various chemical transformations. vulcanchem.com For example, it can undergo N-sulfonylation, N-acylation, or further N-alkylation in the presence of suitable electrophiles. nih.gov The reaction of 5-pyrenylidene-2-thiohydantoin derivatives with methyl iodide leads to S-methyl derivatives, which can then react with secondary amines. tandfonline.com

Derivatization for Specific Applications: The functionalization of 1-pyrenamine and its derivatives is often driven by the desire to create materials with specific optical, electronic, or catalytic properties. For example, 1-pyrenamine has been used to functionalize graphene nanosheets through non-covalent interactions (π-π stacking), creating supports for platinum catalysts used in methanol electrooxidation. researchgate.net Similarly, pyrene derivatives are synthesized for their potential applications in organic electronics and as fluorescent probes. acs.org The introduction of different functional groups onto the pyrene scaffold can alter its electronic and fluorescent properties, as well as its solubility. vulcanchem.comacs.org

The synthesis of pyrene derivatives can also be achieved through indirect methods, starting from partially hydrogenated pyrene precursors. This allows for electrophilic aromatic substitution at positions not typically reactive in the parent pyrene molecule. rsc.org

Catalytic Mechanisms Involving N-Methylated Pyrenamines

While the direct catalytic activity of 1-pyrenamine, N-methyl- itself is not extensively documented in the provided results, the broader class of N-methylated aromatic amines and pyrenamine derivatives are involved in various catalytic processes, either as catalysts, ligands for catalytic metal centers, or as substrates in catalyzed reactions.

Role as Ligands in Catalysis: N-methylated amines can act as ligands in metal-catalyzed reactions. For example, iridium(I) complexes with N,O-functionalized N-heterocyclic carbene (NHC) ligands are used to catalyze the N-methylation of amines with methanol. csic.es The mechanism involves the coordination of the amine to the metal center.

Role in Photocatalysis: Pyrenamine derivatives can be part of larger molecular systems used in photocatalysis. For instance, difuropyridines, which can be synthesized from pyrene-containing precursors, have applications as photocatalysts in decarboxylative reactions. researchgate.net

Catalyst Supports: 1-Pyrenamine is utilized to create highly efficient and stable catalyst supports. medchemexpress.com Through noncovalent functionalization, it can be anchored to materials like graphite (B72142) nanosheets. researchgate.netmedchemexpress.com These functionalized materials can then serve as supports for metal nanoparticles, such as platinum, enhancing their catalytic activity and stability in applications like direct methanol fuel cells. researchgate.netmedchemexpress.com The pyrene moiety's ability to strongly interact with the surface of carbon materials via π-π stacking is crucial for this application. researchgate.net

Metabolic Activation Mechanisms: In a biological context, N-methylation can be a critical step in the metabolic activation of carcinogenic primary arylamines. nih.gov N-methyltransferases can catalyze the N-methylation of these amines. The resulting N-methylarylamines are more readily N-oxygenated by microsomal flavin-containing monooxygenases, a step that can lead to the formation of reactive, potentially carcinogenic species. nih.gov While this is a biological process, it highlights a "catalytic" role of enzymes in transforming N-methylated amines.

The table below summarizes some of the catalysts and their functions related to the reactions discussed.

Catalyst/SystemReaction TypeFunction
Iridium(I) complexes with NHC ligandsN-methylation of aminesCatalyzes the dehydrogenation of methanol and hydrogenation of the imine intermediate. csic.es
Alkali-metal-cation-exchanged faujasitesN-methylation of aminesCatalyzes the reaction between primary aromatic amines and alkyl methyl carbonates. unive.it
Pd(II) complexesC-H arylation/alkylationCatalyzes the site-selective functionalization of the pyrene core, guided by a directing group. thieme-connect.commdpi.com
NiOOH electrodesElectrochemical oxidation of aminesActs as the electrocatalyst for the oxidation of primary amines to nitriles. nih.gov
1-Pyrenamine functionalized grapheneCatalyst supportProvides a stable support for platinum nanoparticles, enhancing their catalytic activity for methanol electrooxidation. researchgate.net
Amine N-methyltransferasesEnzymatic N-methylationCatalyzes the N-methylation of primary arylamines as part of their metabolic activation. nih.gov

Advanced Research Applications of 1 Pyrenamine, N Methyl and Its Derivatives

Development of Fluorescent Probes and Chemosensors

The strong fluorescence of pyrene (B120774) derivatives makes them ideal candidates for use as fluorescent probes in various chemical and biological contexts. rsc.org Their easy modification allows for the incorporation of specific recognition units, leading to the development of sensors with high selectivity and sensitivity for target analytes. researchgate.net

The design of fluorescent probes based on 1-Pyrenamine, N-methyl- and its derivatives hinges on modulating the fluorescence properties of the pyrene core upon interaction with a target analyte. Several key principles are employed to achieve selective and sensitive detection:

Photoinduced Electron Transfer (PET): This is a common mechanism where the interaction of the analyte with a receptor unit attached to the pyrene fluorophore either initiates or quenches the fluorescence. For instance, a probe can be designed to be non-fluorescent in its free state due to PET. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" fluorescence signal. nih.gov

Intramolecular Charge Transfer (ICT): In probes designed with a donor-π-acceptor (D-π-A) architecture, the binding of an analyte can alter the electronic distribution within the molecule, leading to a shift in the emission wavelength. optica.org This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, provides a more reliable detection method as it is less susceptible to fluctuations in probe concentration or excitation intensity.

Excimer/Monomer Emission: The ability of pyrene to form excimers (excited-state dimers) with a characteristic red-shifted emission compared to the monomer emission is a powerful tool. Probes can be designed where the binding of an analyte induces a conformational change that either promotes or hinders excimer formation, leading to a ratiometric change in the monomer and excimer emission intensities. researchgate.netmdpi.com

Coordination-Based Sensing: By incorporating chelating groups into the structure of 1-Pyrenamine, N-methyl- derivatives, probes can be created that selectively bind to metal ions. This binding event alters the electronic properties of the fluorophore, resulting in a detectable change in fluorescence. journalcra.com

A novel pyrene-based fluorescent probe, PYS, was designed for the sequential detection of Cu²⁺ and picric acid. nih.gov This probe demonstrated high sensitivity and selectivity for Cu²⁺ through fluorescence enhancement, with a detection limit of 9.3 × 10⁻⁸ mol/L. nih.gov The resulting PYS-Cu²⁺ complex could then be used for the rapid detection of picric acid. nih.gov

ProbeAnalyteDetection PrincipleDetection LimitReference
PYSCu²⁺Fluorescence Enhancement9.3 x 10⁻⁸ mol/L nih.gov
PYS-Cu²⁺Picric AcidFluorescence Quenching8.7 x 10⁻⁷ mol/L nih.gov
Probe PCu²⁺Fluorescence Enhancement0.33 µM journalcra.com

Derivatives of 1-Pyrenamine, N-methyl- have been successfully employed in the detection of various environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) and trace metals. researchgate.netnih.gov PAHs are a class of persistent organic pollutants, and their detection in environmental samples is of significant importance. nih.govresearchgate.netyoutube.com The π-π stacking interactions between the pyrene core of the sensor and the aromatic rings of PAH analytes can be exploited for selective detection. nih.gov

Fluorescence-based chemosensors offer several advantages for environmental monitoring, including high sensitivity, low cost, and the potential for real-time analysis. researchgate.net Pyrene derivatives are particularly well-suited for these applications due to their strong fluorescence and ability to be chemically modified. researchgate.net For instance, pyrene-based probes have been developed for the selective detection of toxic heavy metals such as mercury (Hg²⁺), copper (Cu²⁺), and others. researchgate.netmdpi.com The interaction of the metal ion with a recognition moiety on the pyrene derivative leads to a change in the fluorescence signal, allowing for quantification of the metal ion concentration. nih.gov

A study on a pyrene-based fluorescent probe demonstrated its utility in monitoring the acidity of environmental water systems, such as tap water and river water. researchgate.net

Pollutant CategorySpecific AnalyteSensor PrincipleKey Feature
Heavy MetalsCu²⁺Coordination with pyrene derivativeHigh selectivity and sensitivity journalcra.comnih.gov
Heavy MetalsHg²⁺Interaction with pyrene-based derivativesTurn-on or turn-off fluorescence response mdpi.comnih.gov
Organic PollutantsPicric AcidFluorescence quenching of a pyrene-metal complexHigh selectivity over other nitroaromatic compounds nih.gov
pHH⁺Inhibition of Photoinduced Electron Transfer (PET)Continuous multiple responses under acidic conditions researchgate.net

The high fluorescence quantum yield, excellent cell permeability, and low cytotoxicity of pyrene derivatives make them valuable tools for biological imaging and as molecular tracers. rsc.orgresearchgate.net These probes can be designed to target specific cellular compartments or biomolecules, providing insights into cellular processes.

Pyrene-labeled lipids have been used to study membrane organization and lipid trafficking in living cells. nih.gov By using specific quenching agents, it is possible to selectively image either the outer or inner leaflet of the plasma membrane. nih.gov Furthermore, pyrene-based probes have been developed for imaging specific organelles, such as lysosomes. mdpi.com

Aggregation-induced emission (AIE) is another phenomenon exploited in pyrene-based probes for bioimaging. nih.gov In some designs, the pyrene derivative is weakly fluorescent in solution but becomes highly emissive upon aggregation within the cellular environment, leading to a high signal-to-noise ratio. nih.gov

A series of mono- and bis-pyrene derivatives were synthesized and evaluated for their cell imaging applications, showing accumulation within both live and fixed cells. rsc.org

ApplicationProbe TypeTargetKey Finding
Membrane ImagingPyrene-labeled lipidsPlasma membrane leafletsSelective imaging of outer or inner leaflet is possible nih.gov
Organelle ImagingPyrene-benzothiazolium derivativeLysosomesExhibits a blue shift in emission within the lysosomal microenvironment mdpi.com
Cellular ImagingMono- and bis-pyrene derivativesA549 and RD cell linesNo apparent cytotoxicity and accumulation within cells rsc.org
BioimagingPyrene-based AIEgensIn vitro/in vivo imagingAggregation of molecules can be applied in bioimaging studies nih.gov

Materials Science Research

The incorporation of 1-Pyrenamine, N-methyl- and its derivatives into various materials has led to the development of advanced functional materials with tailored properties. The pyrene moiety's ability to engage in strong π-π stacking interactions is a key feature exploited in this area.

The non-covalent functionalization of nanomaterials such as graphene and carbon nanotubes (CNTs) with pyrene derivatives is a widely used strategy to improve their dispersibility and processability, as well as to impart new functionalities. acs.orgmanchester.ac.uk The planar pyrene group adsorbs onto the graphitic surface of these nanomaterials through strong π-π stacking interactions, while the functional groups on the pyrene derivative can be used to tune the surface properties of the nanomaterial or to interface with other materials. acs.orgresearchgate.net

For example, pyrene-functionalized polymers have been shown to be effective stabilizers for graphene nanoplatelets in aqueous dispersions. manchester.ac.uk The pyrene end-group of the polymer anchors it to the graphene surface, while the polymer chains provide steric stabilization, preventing aggregation. manchester.ac.uk This approach allows for the incorporation of graphene into waterborne formulations for applications such as conductive coatings and nanocomposites. manchester.ac.uk

Similarly, the functionalization of carbon nanotubes with amine-containing molecules, which can include pyrene derivatives, allows for the covalent attachment of various functional groups through amide bond formation. researchgate.netnih.govresearchgate.net This covalent modification can alter the electronic and mechanical properties of the CNTs and make them more compatible with polymer matrices for composite applications. researchgate.net

NanomaterialFunctionalizing AgentPurpose of FunctionalizationResulting Property/Application
GraphenePyrene derivativesStabilization in aqueous dispersionsEnhanced dispersibility, use in graphene/polymer nanocomposites acs.org
Graphene NanoplateletsPyrene end-functionalized poly(methacrylic acid)Improved stability in aqueous dispersionsFacilitates use in waterborne latex coatings with reinforced properties manchester.ac.uk
Carbon NanotubesAmine-containing organic compoundsCovalent modification for enhanced propertiesImproved compatibility with polymer matrices for nanocomposites researchgate.netresearchgate.netresearchgate.net
Alumina NanoparticlesPhosphonic acid functionalized pyrene derivativesCreation of multifunctional and tunable surfacesControlled optical properties (monomer vs. excimer emission) researchgate.net

1-Pyrenamine, N-methyl- and its derivatives are also utilized as monomers or functional pendants in polymer chemistry to create advanced materials with specific optical and electronic properties. nih.govnih.govresearchgate.net The incorporation of the pyrene moiety into a polymer backbone or as a side chain can impart fluorescence, photoresponsiveness, or charge-transporting capabilities to the resulting material. mdpi.comnih.gov

For example, polymers containing pyrene as a pendant group have been synthesized and investigated for their potential use as matrices in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.gov The strong UV absorption of the pyrene unit is advantageous for this application. nih.gov

In another approach, pyrene-functionalized polyacetylenes have been prepared, where the interaction between the polymer backbone and the pyrene side chains influences the photoluminescence properties of the material. mdpi.com The formation of pyrene excimers in these polymers can be controlled by the polymer architecture and the length of the spacer connecting the pyrene group to the polymer backbone. mdpi.com Furthermore, pyrene derivatives have been incorporated into polyurethane composites to enhance their nonlinear optical properties. optica.org

Polymer TypeRole of Pyrene DerivativeKey Property/Application
Poly(methacrylic acid)End-functionalizationStabilization of graphene nanoplatelets manchester.ac.uk
Poly(1-pyrenylmethyl methacrylate)Pendant groupPotential as MALDI-TOF MS matrices nih.gov
PolyacetylenesPendant groupTunable photoluminescence via monomer/excimer emission mdpi.com
Polyurethane CompositesAdditiveEnhanced nonlinear optical properties optica.org
Donor-Acceptor PolymersMonomer unit (pyrene-4,5,9,10-tetraone)Anode materials for lithium-ion batteries nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The inherent high fluorescence quantum yield and charge carrier mobility of the pyrene core make its derivatives excellent candidates for use in organic light-emitting diodes (OLEDs). nih.gov Derivatives of 1-Pyrenamine, N-methyl- are particularly valued as hole-transporting materials (HTMs) and emissive layer (EML) components, primarily for generating blue light, a critical component for full-color displays and white lighting. nih.gov

A significant challenge in OLED technology is preventing the aggregation of planar pyrene moieties in the solid state, which can lead to excimer formation and a red-shift in emission, moving away from the desired pure blue spectrum. nih.gov Research has focused on designing derivatives with bulky substituents to induce highly twisted conformations, thus minimizing intermolecular π-π stacking. For example, pyrene-benzimidazole derivatives have been developed as multifunctional blue emitters. A non-doped OLED device using 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as the emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300), achieving a maximum external quantum efficiency (EQE) of 4.3 (±0.3)% at 3.5 V and a peak luminance of 290 (±10) cd m⁻² at 7.5 V. nih.gov

Pyrenylamine derivatives are also extensively used in the hole-transporting layer (HTL). Their highest occupied molecular orbital (HOMO) energy levels can be finely tuned to facilitate efficient hole injection from the anode. A series of pyridine-appended pyrene derivatives have been studied as HTMs. nih.govresearchgate.net These materials exhibit suitable HOMO levels around 5.6 eV, matching well with the work function of indium tin oxide (ITO) anodes, and high thermal stability. researchgate.net An OLED device using 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) as the HTM demonstrated a maximum luminance of 17,300 cd/m² and a high EQE of 9%. researchgate.net The design of these molecules helps to achieve stable device performance with reduced efficiency roll-off at high brightness. nih.govresearchgate.net

Table 1: Performance of OLEDs Incorporating Pyrenamine Derivatives
Derivative TypeRole in DeviceMax. EQE (%)Max. Luminance (cd/m²)Emission Color / CIE (x, y)Reference
Pyrene-BenzimidazoleEmissive Layer4.3290Blue (0.1482, 0.1300) nih.gov
Pyrene-Pyridine (Py-Br)Hole-Transporting Layer9.017,300Yellow (Emitter Doped) researchgate.net
Diphenylamino-fluorenylethyleneEmissive Layer (Dopant)12.68 cd/A (Luminous Eff.)12,940Blue (0.181, 0.295) researchgate.net
Phenyl PyrimidineEmissive Layer10.6Not SpecifiedSky-Blue mdpi.com

Electrode Materials for Energy Storage and Conversion (e.g., Supercapacitors, Fuel Cells)

The redox-active nature of the pyrene aromatic system, combined with the potential for functionalization, makes its derivatives promising candidates for organic electrode materials in energy storage devices like supercapacitors and batteries. These organic materials offer advantages such as abundance, low cost, and molecular-level tunability compared to traditional inorganic materials. scholaris.ca

Pyrene-based covalent organic polymers (COPs) have been investigated as supercapacitor electrodes. In one study, a COP synthesized from 1,3,6,8-tetrakis(4-formylphenyl)pyrene and 4,4′-disulfanediyldianiline, when composited with single-walled carbon nanotubes (SWCNTs), exhibited a high specific capacitance of 171 F g⁻¹ at a current density of 1 A g⁻¹. This composite material also delivered a notable energy density of 23.7 W h kg⁻¹ and maintained 93% of its capacity after 2000 cycles. rsc.org

In the realm of batteries, pyrene derivatives with carbonyl groups, such as pyrene-4,5,9,10-tetraone (PTO), have been a major focus. The four carbonyl groups in PTO act as redox-active sites, enabling a high theoretical capacity. rsc.org To overcome solubility issues in organic electrolytes, PTO has been incorporated into polymer backbones. tcichemicals.com Composites of azo-linked pyrene-tetraone porous polymers with carbon nanotubes (CNTs) have been used as cathodes in lithium-ion batteries, showing superior capacity retention over hundreds of cycles. rsc.org Furthermore, an asymmetrical, sulfonated derivative of PTO was successfully used in an aqueous organic flow battery, which demonstrated a high energy density of 59.6 Wh L⁻¹ and exceptional stability, retaining nearly 100% capacity for over 5200 cycles (60 days). nih.gov

Another approach involves the direct electrochemical polymerization of pyrene derivatives onto conductive substrates like functionalized carbon nanotubes. These pseudocapacitive electrodes, when paired with a lithium negative electrode, have achieved high energy densities of approximately 350 Wh kg⁻¹ at power densities of ~10 kW kg⁻¹, with stable performance over 10,000 cycles. nih.govmit.edu

Table 2: Performance of Pyrene Derivative-Based Energy Storage Devices
Derivative/Material TypeDevice TypeKey Performance MetricValueReference
Pyrene-based COP/SWCNT CompositeSupercapacitorSpecific Capacitance171 F g⁻¹ rsc.org
Pyrene-based COP/SWCNT CompositeSupercapacitorEnergy Density23.7 W h kg⁻¹ rsc.org
Pyrene-4,5,9,10-tetraone-1-sulfonateAqueous Organic Flow BatteryEnergy Density59.6 Wh L⁻¹ nih.gov
Electropolymerized Pyrene DerivativePseudocapacitorEnergy Density~350 Wh kg⁻¹ nih.govmit.edu
Electropolymerized Pyrene DerivativePseudocapacitorPower Density~10 kW kg⁻¹ nih.govmit.edu

Catalysis and Photocatalysis Research

Integration into Metal-Organic Frameworks (MOFs) for Catalytic Systems

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The integration of pyrenamine derivatives as organic linkers is a promising strategy for creating functional MOFs for catalysis. rsc.orgscispace.com The pyrene moiety offers unique optical and electronic properties, while the amine group can serve as a coordination site or a basic catalytic center. rsc.org

The synthesis of pyrene-based MOFs typically involves designing and preparing pyrene molecules with multiple carboxylic acid or other coordinating groups. scispace.com For instance, functionalized pyrene structures derived from precursors like 1,3,6,8-tetrabromopyrene can be used as the organic linkers. scispace.com These pyrene-based MOFs can act as heterogeneous catalysts, combining the advantages of high surface area, tunable porosity, and well-defined active sites. researchgate.net Applications for such MOFs are diverse, including gas storage, separation, and importantly, heterogeneous catalysis and photocatalysis. rsc.orgliverpool.ac.uk While specific examples using 1-Pyrenamine, N-methyl- as the primary linker are still emerging, the principles established with other pyrene derivatives pave the way for its use in creating MOFs with tailored catalytic functionalities.

Role in Enzyme Mimicry and Bio-inspired Catalysis

Enzyme mimics are synthetic molecules that replicate the function of natural enzymes. The structural and electronic features of 1-Pyrenamine, N-methyl- and its derivatives suggest their potential, though largely unexplored, role in bio-inspired catalysis. The planar pyrene core can participate in π-π stacking interactions, similar to those found in enzyme active sites for substrate binding, while the N-methylamine group can act as a hydrogen bond donor/acceptor or a nucleophilic/basic site.

Research in enzyme mimicry often involves incorporating catalytic moieties into larger scaffolds like polymers or dendrimers to create a microenvironment that stabilizes transition states. researchgate.nettaylorandfrancis.com For example, pyridoxamine, a vitamin B6 derivative, has been attached to polyethylenimine polymers to create artificial transaminases. researchgate.net Similarly, pyrenamine derivatives could be integrated into such macromolecular structures. The pyrene unit could serve as a hydrophobic binding domain for nonpolar substrates, positioning them for a catalytic transformation mediated by the amine group or another tethered functional group. While direct applications of 1-Pyrenamine, N-methyl- as an enzyme mimic are not yet widely reported, its chemical functionalities align with the design principles of synthetic enzymes. bohrium.com

Photocatalytic Systems for Organic Synthesis

The strong light absorption properties of the pyrene core make its derivatives suitable for use in photocatalysis. researchgate.net As chromophores, they can absorb light energy to reach an excited state, from which they can initiate chemical reactions via energy or electron transfer. This capability is being explored for green organic synthesis, using light to drive reactions under mild conditions. nih.gov

A key application is in photo-oxidation reactions. Research has shown that mechanically interlocked pyrene-based molecules can act as efficient photocatalysts. researchgate.net These structures, where a pyrene unit is threaded through a macrocycle, can fine-tune the photophysical properties of the pyrene chromophore. They have demonstrated excellent catalytic activity in the aerobic oxidation of a sulfur-mustard simulant, showcasing their potential in green chemistry and detoxification applications. researchgate.net While many studies focus on photocatalytic systems where a pyrene-containing material like a MOF acts as the catalyst researchgate.netchemrxiv.org, the direct use of molecular pyrenamine derivatives as photocatalysts is a growing area of interest.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The pyrene moiety is a classic building block in this field due to its large, planar, and electron-rich aromatic surface, which is ideal for π-stacking and host-guest interactions. researchgate.net

Pyrene derivatives have been incorporated into molecular receptors designed to recognize and sense specific guest molecules or ions. researchgate.net For example, dipodal receptors and calixarenes functionalized with pyrene units act as fluorescent chemosensors. The binding of a guest ion can alter the fluorescence of the pyrene unit, often by modulating the formation or quenching of its characteristic excimer (excited-state dimer) emission. This "turn-on" or "turn-off" fluorescent response allows for the sensitive detection of various analytes. researchgate.net

In other systems, pyrene derivatives themselves can act as the guest. A notable application is in the detection of polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants. A supramolecular assembly using a squaraine dye and a β-cyclodextrin dimer was designed to detect pyrene derivatives in water. nih.gov The pyrene derivative displaces the dye from the cyclodextrin host, causing the dye to aggregate, which results in a distinct color and spectral shift, enabling visual and sensitive detection. nih.gov Similarly, competitive host-guest interactions between a β-cyclodextrin polymer and pyrene-labeled probes have been used to develop fluorescence-based biochemical assays. nih.gov These examples highlight the versatility of the pyrene scaffold in constructing complex and functional supramolecular systems.

Despite a comprehensive search for academic and research literature, there is a notable lack of specific information regarding "1-Pyrenamine, N-methyl-" as a distinct pharmaceutical or agrochemical intermediate in academic synthesis research. The available scientific literature does not provide detailed research findings, such as synthetic protocols, reaction yields, or specific applications of this particular compound in the development of new pharmaceutical or agrochemical agents.

General methodologies for the N-methylation of primary amines are well-established in organic chemistry, and the pyrene moiety is recognized for its unique photophysical properties, leading to its use in fluorescent probes and materials science. However, the direct application of "1-Pyrenamine, N-methyl-" as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical purposes is not documented in the accessible academic research.

Consequently, it is not possible to provide a detailed article with the requested data tables and in-depth research findings for the specified section, as the foundational scientific information on "1-Pyrenamine, N-methyl-" in this context is not available in the public domain.

Q & A

Q. Q1. What are the recommended analytical methods for characterizing the electrochemical properties of N-methyl-1-pyrenamine in polymer synthesis?

To study the electrochemical behavior of N-methyl-1-pyrenamine (NMPA), cyclic voltammetry (CV) and double potential-step chronoamperometry (DPSCA) are critical for kinetic analysis. These methods reveal the electropolymerization mechanism (e.g., ECE pathways) and quantify radical coupling rates. For example, DPSCA experiments under varying scan rates and additives (e.g., pyridine or trifluoroacetic acid) can elucidate reaction intermediates. The second-order rate constant for radical–radical coupling in acetonitrile is reported as (1.0±0.8)×105M1s1(1.0 \pm 0.8) \times 10^5 \, \text{M}^{-1}\text{s}^{-1} . Complement these with NMR and mass spectrometry for structural validation .

Q. Q2. How can researchers optimize the synthesis of N-methyl-1-pyrenamine to minimize side reactions?

Use reductive amination or nucleophilic substitution with methylating agents like methyl iodide. Solvent choice (e.g., pyridine or DMSO) and catalysts (e.g., stannous chloride) influence yield and purity. Purification via column chromatography or recrystallization is essential to remove unreacted amines or byproducts. Monitor reactions with TLC and characterize intermediates via 1H^1\text{H}-NMR to confirm N-methylation .

Q. Q3. What spectroscopic techniques are suitable for quantifying N-methyl-1-pyrenamine in complex matrices?

High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254–350 nm) is standard. For trace analysis, couple with mass spectrometry (LC-MS) using electrospray ionization (ESI). Fluorescence spectroscopy is effective for studying π-π interactions in polymerized NMPA due to pyrene’s intrinsic fluorescence .

Advanced Research Questions

Q. Q4. How can contradictions in kinetic data for N-methyl-1-pyrenamine’s electropolymerization be resolved?

Discrepancies in rate constants (e.g., (1.0±0.8)×105M1s1(1.0 \pm 0.8) \times 10^5 \, \text{M}^{-1}\text{s}^{-1}) may arise from solvent polarity, temperature, or electrode surface conditions. Replicate experiments under standardized parameters (e.g., 25°C, 0.1 M TBAPF6_6 in acetonitrile). Use density functional theory (DFT) to model radical coupling pathways and validate experimental data .

Q. Q5. What strategies mitigate nitrosamine impurity risks in N-methyl-1-pyrenamine synthesis?

Secondary amines like NMPA can form nitrosamines (e.g., N-nitrosomethylamine) via nitrosating agents (e.g., NOx_x). Conduct forced degradation studies under acidic/oxidizing conditions. Employ LC-MS/MS with MRM transitions (e.g., m/z 74 → 42 for NDMA) for detection. Implement EMA Q&A guidelines, including supplier audits for raw material quality (e.g., nitrite content in water) .

Q. Q6. How does N-methyl-1-pyrenamine’s electronic structure influence its supramolecular assembly?

The pyrenyl group’s planar geometry and methylamine’s electron-donating effects enable π-stacking and hydrogen bonding. Study co-crystallization with electron-deficient aromatics (e.g., tetracyanoquinodimethane) via X-ray diffraction. Electrochemical impedance spectroscopy (EIS) can assess charge transport in polymer films .

Methodological Challenges

Q. Q7. How to design experiments to validate the ECE mechanism in N-methyl-1-pyrenamine electropolymerization?

Vary the time window in CV (e.g., 10–500 mV/s) to distinguish electron transfer (E) and chemical reaction (C) steps. Use digital simulation software (e.g., DigiElch) to fit voltammograms. Add proton donors (e.g., CF3_3COOH) to probe pH-dependent steps. Compare results with DPSCA data to confirm intermediate lifetimes .

Q. Q8. What thermodynamic parameters are critical for assessing N-methyl-1-pyrenamine’s stability?

Calculate enthalpy of formation (ΔfH\Delta_f H^\circ) and Gibbs free energy (ΔrG\Delta_r G^\circ) using NIST data . Perform thermogravimetric analysis (TGA) to determine decomposition thresholds. For solution stability, track UV-Vis absorbance changes under light/heat exposure .

Data Interpretation and Risk Analysis

Q. Q9. How to address conflicting reports on N-methyl-1-pyrenamine’s reactivity in cross-coupling reactions?

Divergent outcomes may stem from ligand effects or solvent coordination. Use controlled experiments with Pd/Fe catalysts and ligands (e.g., 6-Ph2_2TPA). Compare yields in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Validate via 13C^{13}\text{C}-NMR to identify byproducts .

Q. Q10. What protocols ensure compliance with EMA and ICH guidelines for nitrosamine risk assessment?

Follow EMA’s Q&A 10 for limits (e.g., 96 ng/day NDMA). Submit batch-specific impurity profiles using validated LC-HRMS. Include root-cause analysis for deviations (e.g., amine contamination in reagents) and revise risk assessments biannually .

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